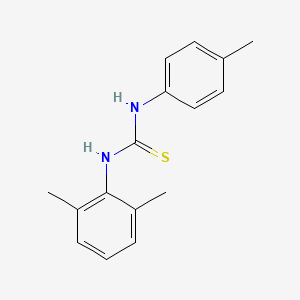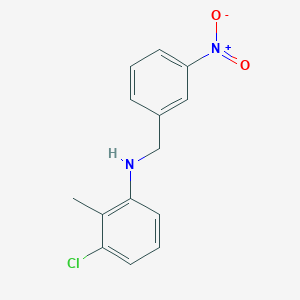![molecular formula C15H13N3O4 B5728199 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide, also known as MNBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNBC is a derivative of benzamide, which is a class of organic compounds that has been extensively studied for its biological activities.
Mecanismo De Acción
3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide exerts its inhibitory effect on enzymes by binding to the active site of the enzyme and preventing the substrate from binding. In the case of CA IX, 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide binds to the zinc ion in the active site of the enzyme, which is essential for its catalytic activity.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide can inhibit the growth and proliferation of cancer cells, particularly those that overexpress CA IX. 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide in lab experiments is its selectivity for certain enzymes, which allows for more targeted inhibition. Additionally, 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide is relatively easy to synthesize and purify. However, one limitation of using 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several potential future directions for research involving 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide derivatives with improved selectivity and efficacy. Additionally, 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide could be used in combination with other drugs to enhance their effectiveness. Another potential application of 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide is in the development of diagnostic tools for cancer, as CA IX is a biomarker for many types of cancer.
Métodos De Síntesis
The synthesis of 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide involves the reaction of 3-methylbenzenecarboximidamide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide as a yellow solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide has been used in various scientific research studies due to its ability to selectively inhibit the activity of certain enzymes. For example, 3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth and metastasis.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-3-2-4-12(9-10)14(16)17-22-15(19)11-5-7-13(8-6-11)18(20)21/h2-9H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOINCCCLTOMEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N'-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)



![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)



![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)

![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)